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Compound of Interest

Compound Name: 2CBFly-NBOMe

Cat. No.: B12741209

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for academic and research purposes only. 2C-B-Fly-
NBOMe is a potent psychoactive substance and a controlled substance in many jurisdictions.
All handling and research should be conducted in compliance with local laws and regulations
by authorized personnel in appropriately equipped facilities.

Abstract

2-(8-bromo-2,3,6,7-tetrahydrobenzo[1,2-b:4,5-b’difuran-4-yl)-N-[(2-
methoxyphenyl)methyl]ethan-1-amine hydrochloride (2C-B-Fly-NBOMe HCI), also known as
Cimbi-31, is a potent and selective serotonin 5-HT2A receptor partial agonist.[1] As a member
of the N-benzylphenethylamine (NBOMe) class of compounds, it has garnered interest in
neuroscience for its potential as a research tool to investigate the 5-HT2A receptor system. This
technical guide provides a comprehensive overview of the available physicochemical data,
pharmacological profile, and analytical methodologies for 2C-B-Fly-NBOMe HCI. Due to the
limited availability of public-domain research, this guide synthesizes information from published
studies and provides generalized experimental protocols where specific details are not
available.

Chemical and Physical Properties

2C-B-Fly-NBOMe is a derivative of the phenethylamine 2C-B, structurally modified with a "Fly"
dihydrodifuran ring system and an N-(2-methoxybenzyl) group. The N-benzyl substitution is
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known to dramatically increase binding affinity for the 5-HT2A receptor.[2][3] The hydrochloride

salt is the common form used in research settings.[4][5]

Table 1: Physicochemical Properties of 2C-B-Fly-NBOMe Hydrochloride

Property Value Source
2-(8-bromo-2,3,6,7-
tetrahydrobenzol[1,2-b:4,5-

IUPAC Name b'ldifuran-4-yl)-N-[(2- N/A
methoxyphenyl)methyllethan-
1-amine hydrochloride
NBOMe-2C-B-FLY, Cimbi-31,

Synonyms
2C-B-FLY-NBOMe HCI

CAS Number 1335331-42-4 (free base)

Chemical Formula C20H22BrNOs - HCI

Molar Mass 404.304 g-mol-1 (free base)

Melting Point 244-245 °C [3]
Poor solubility in aqueous

- solutions. Requires sonication

Solubility ) ) ) [41[6]
for dissolution of higher
concentrations.

pKa Data not publicly available. N/A
White crystalline solid (inferred

Appearance ] o [2]
from synthesis descriptions).

Synthesis

A detailed, peer-reviewed synthesis protocol for 2C-B-Fly-NBOMe is not publicly available.

However, the synthesis can be inferred from related procedures and information on the

preparation of its metabolites and analogs. The most probable route involves the reductive

amination of 2C-B-Fly (the primary amine) with 2-methoxybenzaldehyde. The resulting free

base is then converted to the hydrochloride salt.
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A study on 2C-B-Fly-NBOMe metabolites describes a method for a deuterated analog which
supports this proposed pathway: reacting 2C-H-Fly hydrochloride with 2-(methoxy-
d3)benzaldehyde and a non-nucleophilic base like triethylamine (to liberate the free amine in
situ), followed by conversion to the hydrochloride salt with concentrated HCI.[2]

f Step 1: Reductive Amination h

2C-B-Fly (Z—methoxybenzaldehyda

. . Reducing Agent
Gmme Intermediate (e.., NaBHa) )
(ZC-B-FIy-NBOMe (free baseD
\- J
4 . )
Step 2: Salt Formation
g Hydrochloric Acid (HCI)
GC EFAYANEOIE (i baseD in solvent (e.g., Ether/EtOAc))
2C-B-Fly-NBOMe HCI
(precipitate)
\- J

Filtration & Drying
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Hypothesized synthesis workflow for 2C-B-Fly-NBOMe HCI.
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Pharmacology

2C-B-Fly-NBOMe is a highly potent partial agonist of the human 5-HT2A receptor. The addition
of the N-(2-methoxybenzyl) moiety to the parent "Fly" compound dramatically increases its
affinity for this receptor, a characteristic feature of the NBOMe class.[2] Its high affinity and
selectivity make it a valuable tool for probing the function and structure of the 5-HT2A receptor.

Table 2: Receptor Binding & Functional Activity

Receptor/Assay Value Cell Line | System

Source

5-HT2A Binding

o 0.16 £ 0.04 nM Neuronal GF-62 cells [3]
Affinity (Ki)
5-HT2A Functional Phosphoinositide (PI)
1.06 £ 0.19 nM . [3]
Potency (ECso) hydrolysis
5-HT:2A Intrinsic 83% (relative to 10 Phosphoinositide (PI) 3]
Activity UM 5-HT) hydrolysis

The primary signaling cascade initiated by 5-HT2A receptor activation involves the Gg/G11
protein, leading to the activation of phospholipase C (PLC) and subsequent downstream

signaling events.

Cytosol

Cell Membrane
2C-B-Fly-NBOMe SEUCSIE 5 | i1oA Receptor MBM-UULCSNR Go/G11 Protein
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Canonical 5-HT2A receptor Gq signaling pathway.
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Pharmacokinetics (Rat Model)

A study in male Wistar rats following subcutaneous administration provided key
pharmacokinetic parameters. The data suggest that 2C-B-Fly-NBOMe readily crosses the
blood-brain barrier, achieving significantly higher concentrations in brain tissue compared to

serum.[2]

Table 3: Pharmacokinetic Parameters in Wistar Rats (1 mg/kg, s.c.)

Parameter Serum Brain Source

Tmax (Time to Peak

) 0.5h 1lh [2]
Concentration)
Cmax (Peak
) 28 ng/mL 171 ngl/g [2]
Concentration)
ta/2 (Elimination Half-
1.56 h 2.40h [2]

life)

Experimental Protocols

Detailed, step-by-step experimental protocols for 2C-B-Fly-NBOMe HCI are not extensively
detailed in the literature. The following sections outline the methodologies based on available

information and standard laboratory practices.

Analytical Characterization

Purity and identity are typically established using a combination of chromatographic and

spectroscopic methods.
High-Performance Liquid Chromatography (HPLC)

o Purpose: To determine the purity of the hydrochloride salt. A purity of 99% has been certified
using this method.[2][5]

» Hypothetical Protocol:

o System: Agilent 1200 Series or equivalent.
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o Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 pm).

o Mobile Phase A: 0.1% Formic acid in Water.

o Mobile Phase B: 0.1% Formic acid in Acetonitrile.

o Gradient: A time-dependent linear gradient from 5% to 95% Mobile Phase B.
o Flow Rate: 1.0 mL/min.

o Detection: UV at 220 nm and 280 nm.

o Sample Preparation: Dissolve a small quantity of the salt in the initial mobile phase
composition.

Liguid Chromatography-Mass Spectrometry (LC-MS)

e Purpose: Used for pharmacokinetic analysis to quantify the compound in biological matrices
like serum and brain tissue.[4]

e Published Protocol Details:[4]
o System: HPLC system coupled with a mass spectrometer.
o Mobile Phase A: 5 mM ammonium formate with 0.01% formic acid in water.
o Mobile Phase B: Acetonitrile.

o Gradient: Started at 10% B, increased to 50% B in 0.5 min, then to 100% B in 1.5 min,
held for 2 min, then returned to 10% B.

o lonization: Positive electrospray ionization (ESI) mode.
o Detection: Multiple reaction monitoring (MRM).

o Quantification: External matrix-matched calibration. Limit of quantification was 1 ng/mL (or
1 ng/qg for brain tissue).
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General workflow for pharmacokinetic analysis by LC-MS/MS.
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Receptor Binding Assay

e Purpose: To determine the binding affinity (Ki) of the compound for a specific receptor, such
as 5-HT2A.

o General Protocol (Radioligand Competition Assay): This protocol is a standard method and is
representative of how the published Ki value would have been determined.[7][8]

o Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-
HT2A receptor (e.g., GF-62 cells) or from brain tissue known to have high receptor density
(e.g., rat frontal cortex).[3][7]

o Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCI, pH 7.4).

o Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed
concentration of a radiolabeled antagonist (e.g., [3H]ketanserin), and varying
concentrations of the unlabeled test compound (2C-B-Fly-NBOMe HCI).

o Incubation: Incubate the mixture at a set temperature (e.g., 37°C) for a sufficient time to
reach binding equilibrium (e.g., 30 minutes).

o Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate
bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

o Scintillation Counting: After drying the filter plate, add a scintillation cocktail and measure
the radioactivity in each well using a microplate scintillation counter.

o Data Analysis: Determine the ICso value (the concentration of 2C-B-Fly-NBOMe that
inhibits 50% of the specific binding of the radioligand). Convert the ICso to a Ki value using
the Cheng-Prusoff equation.

Conclusion

2C-B-Fly-NBOMe hydrochloride is a highly potent serotonergic tool compound with sub-
nanomolar affinity for the 5-HT2A receptor. Available data from rodent models indicate good
brain penetration. While key physicochemical and pharmacological data exist, a
comprehensive public dataset is lacking. Specifically, detailed synthesis protocols, solubility

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/pdf/5_HT2A_antagonist_1_protocol_refinement_for_receptor_binding_assays.pdf
https://pubmed.ncbi.nlm.nih.gov/10992048/
https://www.researchgate.net/publication/356212041_2C-B-Fly-NBOMe_Metabolites_in_Rat_Urine_Human_Liver_Microsomes_and_C_elegans_Confirmation_with_Synthesized_Analytical_Standards
https://www.benchchem.com/pdf/5_HT2A_antagonist_1_protocol_refinement_for_receptor_binding_assays.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12741209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

constants, and pKa values are not readily available in peer-reviewed literature. The
methodologies and data presented in this guide are compiled from the current body of scientific
research and are intended to provide a foundational resource for professionals in drug
discovery and neuroscience. Further research is required to fully characterize this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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